2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C25H23ClN4O3S |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-16(17-11-12-22(31)23(13-17)33-2)28-29-24(32)15-34-25-27-20-9-5-6-10-21(20)30(25)14-18-7-3-4-8-19(18)26/h3-13,31H,14-15H2,1-2H3,(H,29,32)/b28-16+ |
InChI Key |
JTHKMFGQRIMNGP-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(2-Chlorobenzyl)-1H-Benzimidazole
A modified procedure involves reacting o-phenylenediamine with 2-chlorobenzyl chloride in dimethylformamide (DMF) under reflux. Sodium metabisulfite is often added to facilitate cyclization by acting as a mild oxidizing agent. The reaction proceeds via nucleophilic substitution, where the amine attacks the benzyl chloride, followed by intramolecular cyclization to form the benzimidazole ring. The product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 178–180°C.
Alternative Catalytic Methods
Recent advancements employ catalysts such as ceric ammonium nitrate (CAN) or CuI/l-proline to enhance reaction efficiency. For instance, CAN in polyethylene glycol (PEG) at 50°C achieves 92% yield within 2 hours by accelerating the cyclization step. These methods reduce side reactions and improve regioselectivity for the 2-position substitution.
Functionalization with Sulfanyl and Acetohydrazide Moieties
The sulfanyl group at the 2-position and the acetohydrazide side chain are introduced sequentially.
Sulfanylation at the Benzimidazole 2-Position
The benzimidazole derivative is treated with thiourea or potassium thiocyanate in the presence of a brominating agent (e.g., N-bromosuccinimide) to replace the 2-hydrogen with a sulfanyl (-S-) group. Reaction conditions typically involve acetic acid as a solvent at 80°C for 4–6 hours. The intermediate 2-mercaptobenzimidazole is isolated via filtration and washed with cold water to remove excess reagents.
Synthesis of Acetohydrazide Side Chain
Ethyl chloroacetate is reacted with hydrazine hydrate in ethanol under reflux to form 2-chloroacetohydrazide. This intermediate is then coupled with the sulfanylated benzimidazole using a base like triethylamine to facilitate nucleophilic substitution. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Condensation with 4-Hydroxy-3-Methoxypropiophenone
The final step involves Schiff base formation between the acetohydrazide and 4-hydroxy-3-methoxypropiophenone.
Reaction Conditions
A solution of the acetohydrazide derivative in absolute ethanol is mixed with 4-hydroxy-3-methoxypropiophenone and a catalytic amount of concentrated hydrochloric acid. The mixture is refluxed for 1–2 hours, during which the hydrazide undergoes condensation with the ketone to form the hydrazone linkage. The reaction progress is confirmed by the disappearance of the carbonyl peak (1700–1750 cm⁻¹) in infrared (IR) spectroscopy.
Crystallization and Characterization
The crude product is poured into ice-cold water, neutralized with sodium bicarbonate, and filtered. Recrystallization from a DMF/water mixture yields the final compound as pale-yellow crystals. Characterization includes:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) shows signals at δ 8.21 (s, 1H, NH), 7.45–6.72 (m, 10H, aromatic), and 4.92 (s, 2H, CH₂-S).
-
Mass Spectrometry (MS) : A molecular ion peak at m/z 495.0 [M+H]⁺ confirms the molecular formula C₂₅H₂₃ClN₄O₃S.
Optimization and Yield Analysis
Comparative studies highlight the impact of catalysts and solvents on yield:
| Parameter | Conventional Method | CAN-Catalyzed Method | Microwave-Assisted Method |
|---|---|---|---|
| Reaction Time (hours) | 6 | 2 | 0.5 |
| Temperature (°C) | 80 | 50 | 100 |
| Yield (%) | 68 | 92 | 85 |
| Purity (%) | 95 | 98 | 97 |
Microwave-assisted synthesis reduces reaction time by 80% but requires specialized equipment. CAN catalysis offers the highest yield and is recommended for large-scale production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. The chlorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations :
- Hydrazide Substituents: The 4-hydroxy-3-methoxyphenyl group (target) combines phenolic antioxidant capacity (from hydroxyl) and moderate lipophilicity (from methoxy), contrasting with purely hydrophobic (e.g., ) or simpler phenolic (e.g., ) variants .
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydroxy and methoxy groups in the target compound improve aqueous solubility relative to analogs with non-polar substituents (e.g., ). However, the 2-chlorobenzyl group may partially offset this via hydrophobic effects.
- LogP : Estimated LogP values (calculated using fragment-based methods) suggest the target compound (~3.2) is less lipophilic than 4-chlorobenzyl analogs (~3.8) due to its polar hydroxyl group .
- Hydrogen Bonding: The hydrazide’s NH and hydroxyl groups enhance H-bond donor capacity (4–5 donors vs. 2–3 in non-hydroxylated analogs), critical for target engagement .
Bioactivity and Mechanism Insights
- Antioxidant Potential: The 4-hydroxy-3-methoxyphenyl group mirrors vanilloid structures, which exhibit radical-scavenging activity in compounds like 2-(ethylsulfanyl)benzohydrazides .
- Enzyme Inhibition : Benzimidazole sulfanyl derivatives often target kinases or hydrolases. For example, analogs with benzyl or chlorophenyl groups show inhibitory activity against ROCK1 kinase in docking studies .
- Similarity Indexing : Using Tanimoto coefficients (T > 0.7), the target compound shares ~75% structural similarity with antioxidant hydrazides in , implying overlapping pharmacophores .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Bioactivity Hypotheses
Biological Activity
The compound 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide, a benzimidazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by recent studies and findings.
Structural Overview
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C23H20ClN5OS
- Molecular Weight : 466.96 g/mol
- CAS Number : 315222-29-8
This compound features a benzimidazole core, known for its diverse pharmacological properties, linked to a hydrazide moiety which enhances its biological efficacy.
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro assays using human lung cancer cell lines such as A549 and HCC827 revealed that certain benzimidazole derivatives can inhibit cell proliferation effectively.
- Case Study : A study evaluated the antitumor activity of a series of benzimidazole derivatives, including those similar to our compound. Results showed that compounds with halogen substitutions (like chlorine) exhibited enhanced activity against cancer cells compared to their non-substituted counterparts .
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. The compound has potential against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. Compounds similar to the one analyzed showed promising results against Staphylococcus aureus and Escherichia coli, indicating that structural modifications could lead to improved efficacy .
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with DNA and inhibit essential enzymes involved in cell proliferation. The proposed mechanism includes:
- DNA Binding : Studies suggest that these compounds bind to DNA, potentially disrupting replication processes and leading to apoptosis in cancer cells.
- Enzyme Inhibition : The presence of functional groups such as amidines or sulfanyl moieties enhances binding affinity to target enzymes critical for tumor growth .
Summary of Research Findings
| Activity Type | Assessed Compounds | Key Findings |
|---|---|---|
| Antitumor | Benzimidazole derivatives | Significant cytotoxicity in lung cancer cell lines |
| Antimicrobial | Similar benzimidazole compounds | Effective against E. coli and S. aureus |
| Mechanism | DNA interaction studies | Inhibition of DNA-dependent enzymes |
Q & A
Q. What are the key structural features and functional groups of this compound?
The compound features a benzimidazole core substituted with a 2-chlorobenzyl group at the 1-position and a sulfanyl (-S-) bridge at the 2-position. The acetohydrazide moiety is conjugated to an (E)-configured hydrazone group derived from 4-hydroxy-3-methoxyphenyl ethylidene. Critical functional groups include the benzimidazole ring (pharmacophore), thioether linkage, and hydrazone, which collectively influence reactivity and biological interactions .
Q. What standard methods are used for synthesizing this compound?
Synthesis typically involves:
- Step 1: Condensation of 1-(2-chlorobenzyl)-2-mercaptobenzimidazole with chloroacetyl chloride to form the thioether intermediate.
- Step 2: Reaction with hydrazine hydrate to yield the acetohydrazide intermediate.
- Step 3: Final condensation with 4-hydroxy-3-methoxyacetophenone under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3) . Key conditions: Reflux (70–80°C), anhydrous solvents, and stoichiometric control of hydrazine (1.2 eq).
Q. How is the compound characterized for structural confirmation?
Essential analytical techniques:
Advanced Research Questions
Q. How can synthesis yield be optimized for scalability?
- Solvent optimization: Replace ethanol with DMF to enhance solubility of aromatic intermediates .
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation .
- Stepwise purification: Use column chromatography after each step to isolate intermediates, reducing side-product carryover .
- Yield monitoring: Track via LC-MS to identify bottlenecks (e.g., incomplete condensation in Step 3) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Verify purity: Re-run HPLC to exclude impurities (>99% purity required) .
- Dynamic effects: Consider tautomerism in the hydrazone group; use variable-temperature NMR to assess equilibrium shifts .
- Comparative analysis: Cross-reference with DFT-calculated chemical shifts for the (E)-isomer .
- Alternative techniques: Use 2D-COSY or NOESY to resolve overlapping proton signals .
Q. How to design experiments to evaluate its biological activity?
- In vitro assays:
- Antimicrobial: MIC testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Controls: Include benzimidazole derivatives without the hydrazone group to isolate the role of the 4-hydroxy-3-methoxyphenyl moiety .
- Dose-response curves: Test concentrations from 1 nM–100 µM to identify therapeutic windows .
Q. What strategies are effective for studying its mechanism of action?
- Target identification: Use SPR (surface plasmon resonance) to screen for protein binding (e.g., tubulin, topoisomerases) .
- Metabolic profiling: Radiolabel the hydrazone group (³H or ¹⁴C) to track cellular uptake and metabolite formation .
- Computational docking: Model interactions with COX-2 or EGFR kinases using AutoDock Vina .
- Gene expression: RNA-seq to identify differentially expressed pathways post-treatment .
Q. How to assess stability under varying storage and experimental conditions?
- Thermal stability: Incubate at 4°C, 25°C, and 37°C for 30 days; monitor degradation via HPLC .
- Photolytic stress: Expose to UV light (254 nm) for 24h; check for E→Z isomerization via UV-Vis .
- pH stability: Test in buffers (pH 2–10) to simulate gastrointestinal/environmental conditions .
- Oxidative stress: Treat with H₂O₂ (3% v/v); analyze by LC-MS for sulfoxide/sulfone byproducts .
Data Contradiction Analysis
Q. Conflicting reports on biological activity: How to validate findings?
- Reproducibility: Replicate assays in triplicate across independent labs .
- Strain/cell line variability: Test on additional models (e.g., primary cells vs. immortalized lines) .
- Solubility factors: Use DMSO vs. aqueous buffers to assess activity discrepancies due to aggregation .
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Trace moisture: Use molecular sieves in anhydrous ethanol to prevent hydrolysis of intermediates .
- Stoichiometry: Validate hydrazine hydrate purity (≥98%) and adjust equivalents (1.2–1.5 eq) .
- Reaction time: Extend reflux duration (6–8h) for Step 3 if TLC shows incomplete conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
